5-Benzyl-7-iodoquinolin-8-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Benzyl-7-iodoquinolin-8-ol is a heterocyclic compound that belongs to the quinoline family. It is characterized by the presence of a benzyl group at the 5th position, an iodine atom at the 7th position, and a hydroxyl group at the 8th position of the quinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-7-iodoquinolin-8-ol typically involves the iodination of quinoline derivatives followed by benzylation. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the 7th position of the quinoline ring. The benzyl group can be introduced through a Friedel-Crafts alkylation reaction using benzyl chloride and a Lewis acid catalyst .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
5-Benzyl-7-iodoquinolin-8-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 8th position can be oxidized to form a quinone derivative.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of 5-benzylquinolin-8-ol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: 5-Benzylquinolin-8-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Benzyl-7-iodoquinolin-8-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and interactions due to its structural similarity to other bioactive quinoline derivatives.
Industry: Utilized in the development of novel materials and chemical sensors
Wirkmechanismus
The mechanism of action of 5-Benzyl-7-iodoquinolin-8-ol is not fully understood. it is believed to interact with various molecular targets and pathways due to its structural features. The hydroxyl group at the 8th position and the iodine atom at the 7th position may play crucial roles in its biological activity. These functional groups can participate in hydrogen bonding, halogen bonding, and other non-covalent interactions with biological macromolecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clioquinol: 5-Chloro-7-iodoquinolin-8-ol, an antifungal and antibacterial agent.
Iodoquinol: 5-Iodo-8-quinolinol, used as an antiprotozoal agent.
Chloroiodoquin: 5-Chloro-7-iodoquinolin-8-ol, similar to clioquinol but with different pharmacological properties
Uniqueness
5-Benzyl-7-iodoquinolin-8-ol is unique due to the presence of the benzyl group at the 5th position, which can influence its chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C16H12INO |
---|---|
Molekulargewicht |
361.18 g/mol |
IUPAC-Name |
5-benzyl-7-iodoquinolin-8-ol |
InChI |
InChI=1S/C16H12INO/c17-14-10-12(9-11-5-2-1-3-6-11)13-7-4-8-18-15(13)16(14)19/h1-8,10,19H,9H2 |
InChI-Schlüssel |
MIGAMPABBIYAHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC2=CC(=C(C3=C2C=CC=N3)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.